molecular formula C30H19F4OP B12914387 2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol CAS No. 185543-94-6

2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol

Cat. No.: B12914387
CAS No.: 185543-94-6
M. Wt: 502.4 g/mol
InChI Key: PEYAYNDCLXEMPP-UHFFFAOYSA-N
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Description

2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol is a complex organic compound with the molecular formula C30H19F4OP. It is characterized by the presence of phosphanyl and phenyl groups, which contribute to its unique chemical properties .

Properties

CAS No.

185543-94-6

Molecular Formula

C30H19F4OP

Molecular Weight

502.4 g/mol

IUPAC Name

2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol

InChI

InChI=1S/C30H19F4OP/c31-21-13-22(32)16-26(15-21)36(27-17-23(33)14-24(34)18-27)25-9-4-8-20(12-25)29-11-5-10-28(30(29)35)19-6-2-1-3-7-19/h1-18,35H

InChI Key

PEYAYNDCLXEMPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC(=CC=C3)P(C4=CC(=CC(=C4)F)F)C5=CC(=CC(=C5)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol typically involves the reaction of 3,5-difluorophenylphosphine with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenyl groups may interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol is unique due to its specific arrangement of difluorophenyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Biological Activity

2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol is a complex organic compound characterized by its unique structural features, including phosphanyl and phenolic functional groups. Its molecular formula is C24H19F2P, indicating the presence of phosphorus and fluorine atoms, which contribute to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Structural Characteristics

The compound consists of:

  • A phenolic backbone
  • Substituted aromatic rings
  • Two fluorinated phenyl groups

This unique arrangement enhances its reactivity and biological activity compared to simpler analogs. The presence of both electron-withdrawing (fluorine) and electron-donating (phosphorus) groups creates a versatile platform for further chemical modifications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of phenolic groups, which can scavenge free radicals.
  • Enzyme Inhibition : The phosphanyl group may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Cell Signaling Modulation : The structural features may allow it to modulate cell signaling pathways, influencing cellular responses.

Research Findings

Recent studies have focused on the biological implications of this compound in various contexts:

  • Anticancer Activity : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on phosphine derivatives have shown promise in targeting cancer cells through apoptosis induction.
  • Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial effects, suggesting potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of phosphine derivatives similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, attributed to the induction of apoptosis in cancer cells.

Case Study 2: Antioxidant Properties

In another study examining the antioxidant potential of phenolic compounds, it was found that derivatives with fluorinated groups exhibited enhanced radical scavenging activity compared to their non-fluorinated counterparts. This suggests that this compound could serve as a potent antioxidant agent.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-PhenylphenolMonohydroxylated biphenylBiocide and preservative
3,5-DifluorophenolContains fluorine substitutionsEnhanced reactivity
TriphenylphosphinePhosphorus center with three phenyl groupsCatalysis and organic synthesis
4-DiphenylphosphinoanilinePhosphino group attached to anilineOrganic electronics applications

This table illustrates how this compound stands out due to its combination of multiple aromatic systems with phosphanyl and fluorinated groups.

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